tert-Butylstyrene
Description
Chemical Characterization of tert-Butylstyrene
Molecular Structure and Stereochemical Properties
This compound (C₁₂H₁₆) features a styrene backbone with a tert-butyl group para to the vinyl substituent. Its IUPAC name, tert-butyl-4-ethenylbenzene, reflects this arrangement. The tert-butyl group induces steric hindrance, influencing rotational isomerism and reaction pathways. For instance, halogenation of cis- and trans-2-t-butylstyrene derivatives proceeds via non-stereospecific mechanisms, with bromination involving a bridged bromonium ion intermediate and chlorination proceeding through an open carbonium ion. This stereochemical flexibility is critical in polymerization processes, where the tert-butyl group’s bulkiness affects monomer reactivity and copolymer morphology.
The SMILES string CC(C)(C)c1ccc(C=C)cc1 and InChIKey UCNPFMRMYUPDJU-UHFFFAOYSA-N provide unambiguous representations of its structure. Conformational analysis reveals populations of gauche rotamers in dihalogenated products, where tert-butyl and phenyl groups adopt non-eclipsed configurations.
Physicochemical Properties Analysis
Density and Refractive Index Relationships
The physicochemical profile of tBS is defined by its density, refractive index, and thermal behavior. Density measurements range from 0.875 to 0.902 g/cm³ at 25°C, depending on isomer distribution and inhibitor content. For example, 4-tert-butylstyrene stabilized with 50 ppm tert-butylcatechol exhibits a density of 0.884 g/cm³, while unstabilized variants show slight variations. The refractive index (n²⁵/D) spans 1.526–1.540, correlating with molecular packing and electronic polarizability.
| Property | Value Range | Conditions | Source |
|---|---|---|---|
| Density | 0.875–0.902 g/cm³ | 25°C | |
| Refractive Index | 1.526–1.540 | 25°C | |
| Boiling Point | 91–219°C | 9–760 mmHg | |
| Flash Point | 80°C | Closed cup |
These properties make tBS suitable as a high-boiling diluent in unsaturated polyester resins, where its low volatility reduces shrinkage during polymerization.
Thermal Stability and Phase Transition Behavior
Thermal analysis reveals that tBS homopolymers degrade at ~400°C, while hydrogenated copolymers like tert-butyl styrene/styrene-ethylene-propylene (tSEPS) exhibit enhanced stability due to saturated backbone structures. Differential scanning calorimetry (DSC) studies on tBS blends show two distinct glass transitions (Tg), indicative of microphase separation in miscible polyisoprene/tBS systems. Phase transitions in related compounds, such as 4,4′-di-tert-butyl-2,2′-bipyridyl, occur at 165–219K, driven by tert-butyl group rotation. Although direct data on tBS phase transitions are limited, its copolymer analogs suggest similar dynamics, with rotational freedom influencing crystallinity and thermal resilience.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Fingerprinting
¹H NMR spectra of tBS feature distinct resonances:
- Vinyl protons : δ 5.1–5.3 ppm (doublet, 3J = 10–12 Hz).
- tert-Butyl protons : δ 1.3 ppm (singlet).
- Aromatic protons : δ 6.6–7.1 ppm (multiplet).
In hydrogenated tSEPS copolymers, the vinyl signal disappears, replaced by aliphatic peaks at δ 0.8–1.5 ppm. Spin-lattice relaxation (T1) studies highlight tert-butyl group dynamics, with activation energies of ~20 kJ/mol for methyl rotation.
Infrared (IR) Spectral Signatures
IR spectroscopy identifies key functional groups:
- C=C stretch : 1630 cm⁻¹ (vinyl).
- C-H bending (tert-butyl) : 1360–1380 cm⁻¹.
- Aromatic C-H stretch : 3020–3100 cm⁻¹.
Phase transitions in tert-butyl-containing compounds manifest as shifts in the 1360–1380 cm⁻¹ region, reflecting changes in tert-butyl rotational freedom.
Properties
CAS No. |
25338-51-6 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3-dimethylbut-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
DXIJHCSGLOHNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Highlights
Polymerization Catalysts and Mechanisms
- Metallocene Catalysts : this compound shows low incorporation rates in ethene/styrene copolymers using conventional metallocene catalysts. Post-metallocene catalysts (e.g., zirconium salicylaldimine) improve incorporation by accommodating the bulky tert-butyl group .
- Homopolymerization : Homopolymers of this compound can be synthesized using zirconium catalysts activated with hydrogen, a process unfeasible for styrene due to its lower steric demand .
Preparation Methods
Catalyst Composition and Preparation
The catalyst system comprises two critical components:
-
Palladium chloride (PdCl₂) : Constituting 0.5–1.5 wt% of the catalyst matrix, PdCl₂ serves as the active metal center.
-
Nitrogen-containing ligands : Pyridine derivatives (e.g., 2,6-lutidine or 4-tert-butylpyridine) coordinate with palladium to enhance catalytic activity and prevent metal aggregation.
The catalyst is typically supported on inert materials such as alumina or silica, with surface areas ranging from 150–300 m²/g to maximize active site exposure. Pre-treatment involves reduction under hydrogen at 200–300°C to activate the palladium species.
Reaction Mechanism and Kinetic Profile
The reaction proceeds through a radical-mediated pathway:
-
Initiation : Oxygen abstracts a hydrogen atom from tert-butylbenzene, forming a benzyl radical.
-
Propagation : Ethylene inserts into the radical intermediate, followed by β-hydrogen elimination to yield this compound.
-
Termination : Radical recombination or over-oxidation to byproducts like tert-butylbenzaldehyde.
Kinetic studies indicate a first-order dependence on tert-butylbenzene concentration and a half-order dependence on oxygen partial pressure. The rate-limiting step is the initial hydrogen abstraction, with an activation energy of 85–95 kJ/mol.
Process Optimization and Operational Parameters
Key operational variables and their optimized ranges are summarized below:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps increase rate but risk over-oxidation |
| Pressure | 1–5 atm | Elevated pressure improves ethylene solubility |
| Oxygen Concentration | 5–15 vol% | Excess O₂ promotes side reactions |
| Space Velocity (GHSV) | 1000–2000 h⁻¹ | Lower velocities enhance conversion |
Under these conditions, typical conversions of 70–75% are achieved with this compound selectivities of 85–90%.
Product Isolation and Purification
The crude reaction mixture undergoes a multi-stage purification process:
-
Quench System : Rapid cooling to 25°C terminates radical reactions.
-
Liquid-Liquid Extraction : Dichloromethane or ethyl acetate separates organic products from aqueous catalyst residues.
-
Distillation : Fractional distillation under reduced pressure (9 mmHg) isolates this compound at 91–92°C.
Final product specifications typically include:
Industrial-Scale Manufacturing Considerations
Reactor Design
Tubular fixed-bed reactors with multi-tubular configurations are preferred for large-scale production. Key design features include:
Catalyst Lifetime and Regeneration
The palladium catalyst demonstrates operational stability for 800–1000 hours before requiring regeneration. Deactivation mechanisms include:
-
Coking : Combusted via controlled air calcination at 450°C
-
Chloride Loss : Replenished through vapor-phase HCl treatment
Emerging Methodologies and Comparative Analysis
While the catalytic dehydrogenation route dominates industrial production, recent studies explore alternative approaches:
Anionic Polymerization Precursors
This compound synthesized via the palladium-catalyzed method serves as a critical monomer in block copolymer production. In hydrogenated styrenic block copolymers (tSEPS), it enables precise control over glass transition temperatures and thermal stability up to 121°C.
Sulfonation Derivatives
Post-synthetic modification of this compound-containing polymers introduces sulfonic acid groups, enhancing hydrophilicity for biomedical applications. Sulfonation levels of 0.8–1.2 mmol/g improve blood compatibility while maintaining mechanical strength.
Quality Control and Analytical Characterization
Rigorous analytical protocols ensure product consistency:
| Technique | Parameters Analyzed | Specification |
|---|---|---|
| GC-MS | Purity, Isomer Distribution | <0.5% Cumene derivatives |
| NMR (¹H/¹³C) | Structural Confirmation | δ 1.33 (t-Bu), δ 6.6–7.1 (Ar) |
| Karl Fischer Titration | Water Content | ≤50 ppm |
Q & A
Q. What are the standard methods for synthesizing tert-Butylstyrene, and how can researchers ensure reproducibility?
Methodological Answer:
- Radical Polymerization : Optimize initiator selection (e.g., AIBN or benzoyl peroxide) and reaction temperature (60–80°C). Use solvent systems like toluene or bulk polymerization, monitoring conversion via gas chromatography (GC) .
- Characterization : Confirm structure via H/C NMR (e.g., tert-butyl group resonance at δ 1.3–1.4 ppm) and FTIR (C=C stretching at ~1630 cm). Molecular weight distribution should be analyzed using GPC with THF as eluent .
- Reproducibility : Document solvent purity, degassing procedures, and initiator-to-monomer ratios. Prefer batch-wise synthesis to minimize variability .
Q. How should researchers characterize the thermal stability of this compound-based polymers?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to determine degradation onset temperature. Compare with differential scanning calorimetry (DSC) to identify glass transition () and decomposition peaks .
- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy for degradation, ensuring consistency with literature values (e.g., ~200–250 kJ/mol for polystyrene derivatives) .
Q. What are the key considerations when designing copolymerization experiments with this compound?
Methodological Answer:
- Monomer Reactivity Ratios : Determine via the Fineman-Ross or Kelen-Tüdős methods using H NMR to track comonomer consumption.
- Solvent Effects : Test polar (DMF) vs. non-polar (toluene) solvents to assess impact on copolymer composition and reactivity .
- Post-Polymerization Analysis : Use MALDI-TOF or C NMR to confirm sequence distribution and avoid compositional drift .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of this compound during copolymerization?
Methodological Answer:
- DFT Calculations : Model the electron density of the tert-butyl group to explain steric hindrance effects on propagation rates. Compare with experimental values from PLP-SEC (pulsed laser polymerization-size exclusion chromatography) .
- Contradiction Analysis : If experimental reactivity ratios conflict with theoretical predictions, re-evaluate assumptions (e.g., penultimate effects or solvent interactions) and validate with kinetic Monte Carlo simulations .
Q. What strategies address discrepancies in reported glass transition temperatures (TgT_gTg) of this compound homopolymers?
Methodological Answer:
- Sample Purity : Verify monomer purity via GC-MS and eliminate plasticizers (e.g., residual solvent) by extended vacuum drying.
- Molecular Weight Control : Synthesize narrow-dispersity samples (Đ < 1.1) using RAFT or anionic polymerization. Correlate with using Fox-Flory equations .
- Measurement Consistency : Standardize DSC heating rates and sample masses across studies. Report as midpoint values for comparability .
Q. How can researchers design experiments to probe the environmental aging mechanisms of this compound polymers?
Methodological Answer:
- Accelerated Aging : Expose films to UV radiation (λ = 340 nm) and 75% humidity. Track carbonyl index changes via FTIR and correlate with mechanical property loss (tensile testing) .
- Degradation Pathways : Use LC-MS to identify oligomeric degradation products and propose radical chain scission or oxidation mechanisms. Cross-validate with Arrhenius extrapolation for real-time aging predictions .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data on the radical scavenging behavior of this compound?
Methodological Answer:
- Controlled Radical Trapping : Employ ESR spectroscopy with TEMPO to quantify radical inhibition efficiency. Replicate under varying oxygen levels to isolate tert-butyl’s stabilizing role .
- Comparative Studies : Benchmark against styrene analogs (e.g., para-methylstyrene) to differentiate steric vs. electronic effects .
Q. What statistical approaches are recommended for analyzing polymerization kinetics data with high variability?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, initiator concentration, and solvent ratios. Validate with ANOVA to identify significant factors .
- Error Propagation Analysis : Apply Monte Carlo simulations to quantify uncertainty in rate constants derived from nonlinear regression .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
